molecular formula C20H18Cl2O4 B11633878 Propan-2-yl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Propan-2-yl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11633878
M. Wt: 393.3 g/mol
InChI Key: KKXBUIBKRSGNBB-UHFFFAOYSA-N
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Description

Propan-2-yl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate: is a synthetic organic compound that belongs to the benzofuran class. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a privileged structure in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The dichlorophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran core.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Propan-2-yl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The benzofuran core is known to interact with microbial enzymes, disrupting their function and leading to antimicrobial effects . The dichlorophenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific combination of the benzofuran core and the dichlorophenyl group, which enhances its biological activity and specificity. This makes it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C20H18Cl2O4

Molecular Weight

393.3 g/mol

IUPAC Name

propan-2-yl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C20H18Cl2O4/c1-11(2)25-20(23)19-12(3)26-18-7-5-14(9-15(18)19)24-10-13-4-6-16(21)17(22)8-13/h4-9,11H,10H2,1-3H3

InChI Key

KKXBUIBKRSGNBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=C(C=C3)Cl)Cl)C(=O)OC(C)C

Origin of Product

United States

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